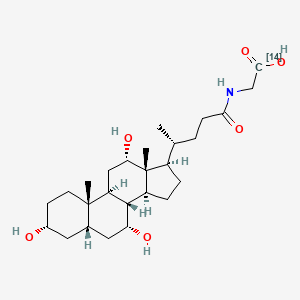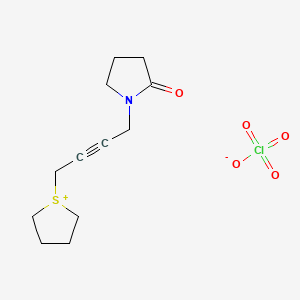
14c-Glycocholic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14C-Glycocholic acid is a radiolabeled bile acid conjugate, specifically a glycine conjugate of cholic acid. It is used extensively in scientific research due to its ability to trace and study bile acid metabolism and related physiological processes. The radiolabeling with carbon-14 allows for precise tracking and measurement in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14C-Glycocholic acid typically involves the conjugation of glycine with cholic acid. The process begins with the preparation of cholic acid, which is then reacted with glycine under specific conditions to form glycocholic acid. The radiolabeling with carbon-14 is achieved by incorporating 14C-labeled glycine into the reaction mixture. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the radiolabel. The production is carried out in specialized facilities equipped to handle radiolabeled compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: 14C-Glycocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of bile acids in biological systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
14C-Glycocholic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of bile acids.
Biology: The compound helps in understanding bile acid metabolism and its role in various physiological processes.
Mechanism of Action
14C-Glycocholic acid acts as a detergent to solubilize fats for absorption in the intestine. It is absorbed into the bloodstream and transported to the liver, where it undergoes further metabolism. The radiolabel allows for precise tracking of the compound’s movement and interactions within the body. The primary molecular targets include bile acid receptors and transporters involved in the enterohepatic circulation of bile acids .
Comparison with Similar Compounds
14C-Cholic acid: Another radiolabeled bile acid used for similar research purposes.
14C-Taurocholic acid: A taurine conjugate of cholic acid, also used in bile acid metabolism studies.
14C-xylose: Used in breath tests to diagnose intestinal diseases.
Uniqueness: 14C-Glycocholic acid is unique due to its glycine conjugation, which affects its solubility and interaction with bile acid receptors. This makes it particularly useful for studying specific aspects of bile acid metabolism that other compounds may not address as effectively .
Properties
CAS No. |
52632-27-6 |
|---|---|
Molecular Formula |
C26H43NO6 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+2 |
InChI Key |
RFDAIACWWDREDC-MPPWDOEBSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

